GE23077

Antibiotic resistance RNA polymerase inhibition Transcription initiation

Researchers studying RNAP-mediated resistance mechanisms often face the limitation that rifampicin-resistant strains confound target-based vs. efflux/permeability resistance dissection. GE23077 solves this by binding the RNAP active-center 'i' and 'i+1' nucleotide sites-a locus distinct from rifamycin-delivering retained potency against rifampicin-resistant RNAPs with no cross-resistance. - Inhibits B. subtilis & E. coli RNAPs at IC50 ~20 nM; eukaryotic RNAP II IC50 >100 µM. - Enables bipartite inhibitor development via covalent rifamycin linkage; validated in co-crystallization studies. - Supplied as A1/B1 complex (>70% HPLC); -20°C storage, dry ice shipping worldwide.

Molecular Formula C32H52N8O16
Molecular Weight 804.35
Cat. No. B1150810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGE23077
Molecular FormulaC32H52N8O16
Molecular Weight804.35
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GE23077: Bacterial RNAP Inhibitor Overview


GE23077 is a cyclic heptapeptide antibiotic isolated from Actinomadura sp. that functions as a potent and selective inhibitor of bacterial RNA polymerase (RNAP) [1]. It comprises a complex of four factors (A1, A2, B1, B2) differing in the structure of the acyl group and the stereochemistry of an α-amino-malonic acid residue [2]. GE23077 inhibits both Gram-positive (B. subtilis) and Gram-negative (E. coli) RNAPs with IC50 values in the 10⁻⁸ M range, but demonstrates minimal activity against eukaryotic RNAP II and E. coli DNA polymerase (IC50 > 10⁻⁴ M) [1]. The compound binds to the RNAP active-center ‘i’ and ‘i+1’ nucleotide binding sites, a target distinct from that of rifamycins, and exhibits no cross-resistance with rifampicin [3].

Binding-site specificity

Binds to active-center 'i' and 'i+1' nucleotide sites, distinct from rifamycin pocket

Resistance study fit

Reported retained activity in rifampicin-resistant RNAP models

Bacterial selectivity

Bacterial RNAP-preference context over eukaryotic RNAP II

Why GE23077 Is Irreplaceable


Despite sharing a common cellular target, RNA polymerase inhibitors exhibit profound mechanistic and resistance profile divergence that precludes simple interchange. GE23077 binds to the RNAP active-center ‘i’ and ‘i+1’ nucleotide binding sites, a locus entirely distinct from the rifamycin binding site [1]. This binding site difference translates into a complete absence of cross-resistance with rifampicin, as demonstrated in assays using rifampicin-resistant E. coli RNAPs [2]. Furthermore, the target-based resistance spectrum for GE23077 is unusually narrow because its binding site includes residues essential for RNAP catalytic function that cannot be mutated without loss of enzyme activity [1]. Substitution with a generic RNAP inhibitor would forfeit these unique binding and resistance properties, undermining experimental reproducibility in resistance studies and negating the strategic advantage of the GE23077 scaffold for bipartite inhibitor development.

Binding locus divergence

Replacing with rifamycins or other RNAP inhibitors shifts binding site away from 'i'/'i+1' nucleotides; resistance profiling may not transfer.

Resistance profile mismatch

GE23077 shows no cross-resistance with rifampicin; generic RNAP inhibitors may share overlapping resistance mechanisms and alter experimental outcomes.

Scaffold-specific resistance spectrum

The narrow resistance window, linked to essential catalytic residues, is compound-specific and may differ with other inhibitors.

GE23077 Comparative Evidence


No Cross-Resistance with Rifampicin

GE23077 demonstrates no cross-resistance with rifampicin, a critical differentiation from other RNAP inhibitors. In assays using purified rifampicin-resistant E. coli RNAPs, GE23077 retained full inhibitory activity, whereas rifampicin was ineffective [1]. The binding site of GE23077 on RNAP is structurally distinct from the rifamycin binding site, and the two compounds can bind simultaneously [1]. This is a direct head-to-head comparison within the same study.

Cross-Resistance
Head-to-head
IC50 retained in 10⁻⁸ M range against rifampicin-resistant E. coli RNAP; rifampicin inactive
Reported no cross-resistance in purified RNAP assays
Direct comparison within same study
Antibiotic resistance RNA polymerase inhibition Transcription initiation

Binding to 'i' and 'i+1' Nucleotide Sites

Crystal structures of Thermus thermophilus RNAP holoenzyme in complex with GE23077 reveal that the compound binds directly to the RNAP active-center 'i' and 'i+1' nucleotide binding sites, a mode of inhibition distinct from that of rifamycins, streptolydigin, myxopyronin, and lipiarmycin [1]. This binding prevents the accommodation of initiating nucleotides, thereby blocking transcription initiation [1]. This is a class-level inference based on structural comparisons across RNAP inhibitors.

Binding Locus
Class-level
Crystal structures confirm binding at active-center 'i' and 'i+1' nucleotide sites (PDB 4MQ9, 4OIN, etc.)
Distinct binding mode vs. rifamycins, myxopyronin, streptolydigin
Structural inference across inhibitor classes
Structural biology Drug-target interaction RNAP active site

Bacterial vs. Eukaryotic RNAP Selectivity

GE23077 exhibits a pronounced selectivity for bacterial RNAP over eukaryotic RNAP II. In standardized enzymatic assays, GE23077 inhibited E. coli and B. subtilis RNAPs with IC50 values in the 10⁻⁸ M range, whereas the IC50 for wheat germ RNAP II was >10⁻⁴ M [1]. This represents a selectivity window of greater than 10,000-fold. This is a cross-study comparable metric, as many RNAP inhibitors are evaluated in similar eukaryotic enzyme assays.

Selectivity Window
Cross-study comparable
>10,000-fold selectivity for bacterial RNAP (bacterial IC50 ~20-50 nM, eukaryotic >100 µM)
Supports bacterial transcription selectivity context
Enzymatic assay values; cell-based selectivity may differ
Selectivity Eukaryotic toxicity Enzyme inhibition

Potency Against Gram-Positive & Gram-Negative RNAPs

GE23077 demonstrates potent, broad-spectrum inhibition of purified bacterial RNAPs. In standardized in vitro transcription assays, GE23077 inhibited both Gram-positive (B. subtilis) and Gram-negative (E. coli) RNAPs with IC50 values in the 10⁻⁸ M range (~20-50 nM) [1]. This potency is comparable to or exceeds that of many clinically used RNAP inhibitors in similar enzyme assays. This is a cross-study comparable metric.

Enzyme Inhibition
Cross-study comparable
IC50 ~20-50 nM against both E. coli and B. subtilis RNAPs
Supports sensitive RNAP activity detection
Comparable potency to rifampicin in enzyme assays
Enzyme inhibition Antibacterial potency RNAP

GE23077 Key Applications


Resistance Studies in Rifampicin-Resistant Pathogens

GE23077's complete lack of cross-resistance with rifampicin makes it an indispensable tool for dissecting RNAP-mediated resistance mechanisms. When rifampicin-resistant strains are encountered, GE23077 can be used to confirm whether resistance is target-based (rifampicin-specific binding site mutations) or due to other mechanisms such as efflux or permeability changes [1]. This application directly leverages the evidence of retained potency against rifampicin-resistant RNAPs [2].

Bipartite Inhibitor Design & Target Engagement

The GE23077 binding site is immediately adjacent to the rifamycin binding site on RNAP, enabling covalent linkage of GE23077 to a rifamycin to create bipartite inhibitors with exceptionally high potency and low susceptibility to target-based resistance [1]. Procurement of GE23077 is essential for research groups developing novel bipartite antibacterial agents and for validating target engagement in dual-site RNAP inhibition [1].

RNA Polymerase Active-Center Probing

The unique binding of GE23077 to the 'i' and 'i+1' nucleotide binding sites makes it a valuable chemical probe for studying transcription initiation dynamics and RNAP active-center conformation [1]. Researchers investigating the structural basis of nucleotide accommodation and inhibitor binding can utilize GE23077 as a reference compound in co-crystallization studies and biochemical assays [1].

Application
Selection Property
Validation Focus
Resistance mechanism dissection in rifampicin-resistant models
Distinct binding site / no cross-resistance with rifampicin
RNAP inhibition in rifampicin-resistant models
Bipartite inhibitor design research
Adjacent binding locus to rifamycin site
Dual-site target engagement assays
RNAP active-center probing
Unique 'i' and 'i+1' nucleotide site binding
Structural biology and transcription initiation assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


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